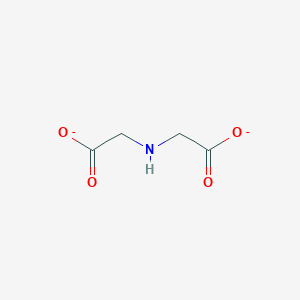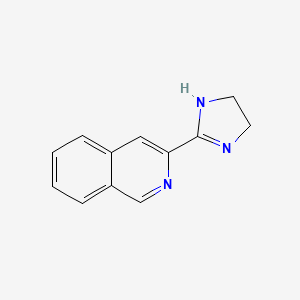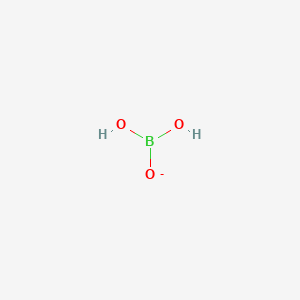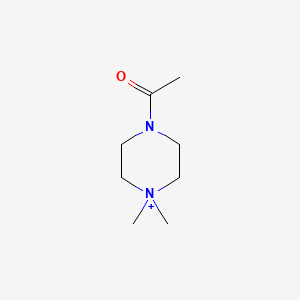
Daturadiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of daturadiol involves epoxidation and rearrangement processes. A study by Tori et al. (1984) detailed the epoxidation of alnus-5-en-3β-yl acetate with m-chloroperbenzoic acid, resulting in a 5β,6β-epoxide as a main product alongside a 5α,6α-epoxide as a minor product. Subsequent treatment with BF3·OEt2 led to a mixture of compounds, including 6α-hydroxy-12- and -18-ene derivatives, with the 12-ene derivative eventually converted into this compound, or olean-12-ene-3β,6β-diol (Tori et al., 1984).
Wissenschaftliche Forschungsanwendungen
Daturadiol: Ein vielseitiges Triterpenoid in der wissenschaftlichen Forschung
This compound ist ein pentazyklisches Triterpenoid mit einer Vielzahl von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine umfassende Analyse von sechs einzigartigen Anwendungen von this compound, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.
Hemmung von α-Glucosidase: This compound wurde als Verbindung mit potenziellen α-Glucosidase-hemmenden Aktivitäten identifiziert. Dieses Enzym spielt eine entscheidende Rolle bei der Verdauung von Kohlenhydraten und der anschließenden Glukoseaufnahme. Hemmstoffe der α-Glucosidase gelten als therapeutische Mittel für Erkrankungen wie Diabetes, da sie den Abbau von Kohlenhydraten verzögern und so die Auswirkungen auf den Blutzuckerspiegel reduzieren können .
Antitumor-Eigenschaften: Forschungen haben gezeigt, dass this compound eine mäßige zytotoxische Aktivität gegen menschliche Krebszelllinien aufweist. Dies deutet auf ein mögliches Einsatzgebiet als Chemotherapeutikum hin. Die zytotoxische Natur von this compound könnte genutzt werden, um Krebszellen gezielt zu bekämpfen und zu zerstören, und so einen Weg für die Entwicklung neuer Krebsmedikamente eröffnen .
Triterpenoid-Biosynthese in Pflanzen: This compound ist an der Biosynthese von Triterpenoiden in Pflanzen beteiligt. Es ist ein Produkt der enzymatischen Aktivität von CYP716-Familien-P450-Enzymen, die für die strukturelle Diversifizierung von pflanzlichen Triterpenoiden verantwortlich sind. Das Verständnis seiner Rolle könnte dazu beitragen, Pflanzen gentechnisch so zu verändern, dass sie bestimmte Triterpenoide mit gewünschten Eigenschaften produzieren .
Quelle für bioaktive Verbindungen: Aufgrund seines Vorkommens in verschiedenen Pflanzen dient this compound als bioaktive Verbindung, die isoliert und auf ihre vielfältigen biologischen Aktivitäten untersucht werden kann. Seine Extraktion aus Pflanzen wie Datura-Arten und Vernicia fordii bietet eine natürliche Quelle für dieses bioaktive Molekül .
Studien zur enzymatischen Evolution: Die einzigartigen Oxidationsaktivitäten von this compound könnten sich während der enzymatischen Evolution der CYP716-Familien-Enzyme entwickelt haben. Die Untersuchung dieser Aktivitäten kann Einblicke in die evolutionären Prozesse liefern, die zur Diversifizierung biochemischer Pfade in Pflanzen führen .
Pharmakologische Forschung: Die komplexe Struktur und die vielfältigen Eigenschaften von this compound machen es zu einem faszinierenden Thema für die pharmakologische Forschung. Seine potenziellen therapeutischen Anwendungen, wie z. B. entzündungshemmende und antidiabetische Wirkungen, sind Bereiche von großem Interesse bei der Entwicklung neuer Medikamente.
Eigenschaften
IUPAC Name |
(3S,4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21+,22+,23-,24-,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNBNJRQZZSLPN-NYVWVNPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961769 | |
| Record name | Daturadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41498-79-7 | |
| Record name | (3β,6β)-Olean-12-ene-3,6-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41498-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daturadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daturadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Daturadiol and where is it found?
A1: this compound (olean-12-ene-3β,6β-diol) is a naturally occurring pentacyclic triterpenoid. It has been isolated from various plant species, including Datura stramonium [, ], Datura innoxia [, ], Terminalia brasiliensis [], Tanaecium Bilabiatum [], and Vernicia fordii [].
Q2: What is the chemical structure of this compound?
A2: this compound possesses an oleanane skeleton, a common structure found in many plant-derived triterpenes. It is characterized by a hydroxyl group at positions 3β and 6β on the olean-12-ene core structure.
Q3: What are the reported biological activities of this compound?
A3: this compound has shown promising biological activities, particularly in the areas of:
- Cytotoxicity: this compound demonstrated moderate cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma (HepG2), ovarian carcinoma (SK-OV-3), lung carcinoma (A-549), and gastric carcinoma (SNU-1) [].
- Immunomodulatory activity: A bioactive fraction from Datura stramonium enriched with this compound exhibited significant immunostimulatory activity by promoting human peripheral blood mononuclear cell (PBMC) proliferation and enhancing their cytotoxic activity against lung and breast cancer cells []. This fraction also stimulated the production of IL-2 and IFN-γ by human PBMCs, indicating its potential to modulate immune responses [].
Q4: How does this compound's structure relate to its biological activity?
A4: While the exact mechanisms are still under investigation, research suggests that the position and orientation of the hydroxyl groups on the oleanane skeleton play a crucial role in this compound's biological activity. Further studies exploring structure-activity relationships are needed to fully understand the impact of specific structural modifications on its potency and selectivity.
Q5: What are the potential applications of this compound?
A5: Based on the reported biological activities, this compound holds potential for applications in various fields:
Q6: What are the limitations of the current research on this compound?
A6: While promising, current research on this compound is still in its early stages. Further investigations are needed to:
Q7: What analytical techniques are used to identify and quantify this compound?
A7: Various analytical techniques have been employed for the identification and quantification of this compound, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and stereochemistry of this compound [].
- Mass spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of this compound [, ].
- Chromatographic methods: Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate and quantify this compound from complex mixtures [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1231624.png)

![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1231627.png)

![8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1231630.png)
![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)
![N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide](/img/structure/B1231636.png)


![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)

![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
![2-(3-Methoxyphenyl)-3,5,6,7,8,9-hexahydrocyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1231647.png)